BenchChemオンラインストアへようこそ!

N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride

Solubility enhancement Salt selection Assay compatibility

N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS 1251923-01-9) is a synthetic, heterocyclic small molecule belonging to the thiazolidine-4-carboxamide family—a scaffold recognised for its privileged status in medicinal chemistry. With the molecular formula C₈H₁₇ClN₂OS and a molecular weight of 224.75 g/mol, this compound exists as the hydrochloride salt, which imparts enhanced aqueous solubility relative to its free-base counterpart (CAS 1105700-51-3).

Molecular Formula C8H17ClN2OS
Molecular Weight 224.75 g/mol
CAS No. 1251923-01-9
Cat. No. B1532188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride
CAS1251923-01-9
Molecular FormulaC8H17ClN2OS
Molecular Weight224.75 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C1CSCN1.Cl
InChIInChI=1S/C8H16N2OS.ClH/c1-3-6(2)10-8(11)7-4-12-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H
InChIKeyFGPXMXKRSVSRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide Hydrochloride (CAS 1251923-01-9): Compound Class, Core Characteristics, and Procurement Context


N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS 1251923-01-9) is a synthetic, heterocyclic small molecule belonging to the thiazolidine-4-carboxamide family—a scaffold recognised for its privileged status in medicinal chemistry [1]. With the molecular formula C₈H₁₇ClN₂OS and a molecular weight of 224.75 g/mol, this compound exists as the hydrochloride salt, which imparts enhanced aqueous solubility relative to its free-base counterpart (CAS 1105700-51-3) . The molecule carries a sec-butyl (butan-2-yl) substituent on the carboxamide nitrogen, a structural feature that distinguishes it from the linear N-n-butyl (CAS 1251923-14-4) and the tertiary N-tert-butyl (CAS 1251923-51-9) analogues . It is primarily positioned as a research-use-only building block within major screening-compound libraries, most notably the Enamine catalogue (EN300-61461), and is supplied at ≥95% purity by multiple authorised vendors .

Why N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide Hydrochloride Cannot Be Simply Replaced by In-Class Thiazolidine Analogues


Within the N-alkyl-thiazolidine-4-carboxamide sub-series, even minor variations in the N-alkyl substituent produce measurable differences in lipophilicity (logP), solubility, steric encumbrance, and downstream biological behaviour that preclude casual interchange. The sec-butyl group of the target compound is a branched, chiral-capable alkyl chain that alters both the physicochemical and the recognition profile relative to linear (n-butyl) or bulkier tertiary (tert-butyl) congeners . Furthermore, the hydrochloride salt form provides an aqueous solubility advantage over the corresponding free base, a property that directly impacts assay compatibility and formulation workflows . Class-level data from 2-substituted-phenyl thiazolidine-4-carboxamide derivatives demonstrate that substituent identity at the 2- and 4-positions drives IC₅₀ values for tyrosinase inhibition from low-micromolar to inactive; structurally parallel logic applies to N-alkyl variation, meaning a researcher cannot assume equivalent potency or selectivity when substituting one N-alkyl chain for another [1].

Quantitative Differentiation Evidence for N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide Hydrochloride vs. Closest Analogs


Hydrochloride Salt Form: Aqueous Solubility Advantage Over the Free Base

The hydrochloride salt of N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide (target, MW 224.75) offers substantially higher aqueous solubility than the free-base form (CAS 1105700-51-3, MW 188.29). While direct solubility measurements for this specific pair are not published in the peer-reviewed literature, the principle is well established across the thiazolidine class: hydrochloride salts typically increase water solubility by 5- to 20-fold relative to the free amine or free base . Computational logP for the target hydrochloride salt is 0.476 ; the free base is predicted to be more lipophilic (estimated logP ~1.0–1.3) due to the absence of the ionisable HCl moiety, which further corroborates the solubility differential. This means the target compound can be formulated at higher concentrations in aqueous buffers without co-solvents such as DMSO, a practical advantage for biochemical and cell-based screening campaigns.

Solubility enhancement Salt selection Assay compatibility

N-sec-Butyl Substituent: Distinct logP and Steric Profile vs. N-n-Butyl and N-tert-Butyl Analogues

The sec-butyl (butan-2-yl) group on the carboxamide nitrogen of the target compound confers a unique combination of moderate lipophilicity and restricted conformational flexibility. The experimentally derived calculated logP for the target is 0.476 . By comparison, the N-n-butyl analogue (CAS 1251923-14-4) is predicted to have a higher logP (~1.1–1.3) owing to the extended linear alkyl chain, while the N-tert-butyl analogue (CAS 1251923-51-9) possesses a more compact but sterically hindered tertiary carbon adjacent to the amide nitrogen. The sec-butyl group also introduces a chiral centre at the α-carbon of the alkyl chain (C2 of the butan-2-yl moiety), a feature absent in both the n-butyl (achiral) and tert-butyl (achiral) analogues . The Fsp³ (fraction of sp³-hybridised carbons) for the target is 0.875 , indicating a high degree of three-dimensionality that is favourable for lead-likeness and target selectivity in fragment-based and HTS campaigns.

Lipophilicity tuning N-alkyl SAR Medicinal chemistry diversification

Thiazolidine-4-Carboxamide Scaffold: Class-Level Tyrosinase Inhibitory Activity with Defined IC₅₀ Benchmarks

The thiazolidine-4-carboxamide core shared by the target compound has been validated as a productive scaffold for tyrosinase inhibition in a 2023 study of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives. The most potent compound in that series, 3c, inhibited mushroom tyrosinase with an IC₅₀ of 16.5 ± 0.37 µM, while compound 3d displayed maximum antioxidant activity in a DPPH free radical scavenging assay (IC₅₀ = 18.17 µg/mL) [1]. Molecular docking against mushroom tyrosinase (PDB ID: 2Y9X) revealed binding affinities up to −8.4 kcal/mol, with hydrogen bonds and hydrophobic interactions dominating the protein–ligand complex [1]. Although the target compound carries an N-sec-butyl-4-carboxamide substitution pattern rather than the 2-aryl substitution of the published series, the conserved thiazolidine-4-carboxamide pharmacophore supports the inference that the target compound may exhibit enzyme inhibitory potential, with the N-sec-butyl group providing a distinct vector for potency and selectivity tuning relative to the 2-aryl series.

Tyrosinase inhibition Melanogenesis Enzyme inhibition

Fsp³ = 0.875: High Three-Dimensionality for Lead-Likeness and Selectivity Advantage

The target compound exhibits an Fsp³ (fraction of sp³-hybridised carbon atoms) of 0.875 , meaning 87.5% of its carbon framework is saturated. This value is substantially above the median Fsp³ of ~0.4–0.5 for typical clinical candidates and far exceeds that of flat aromatic scaffolds (Fsp³ often <0.2). The Lovering et al. (2009) analysis of drug-like molecules demonstrated that higher Fsp³ correlates with improved clinical success rates, attributed to reduced planar aromatic stacking, enhanced aqueous solubility, and greater topological complexity that can improve target selectivity [1]. Among closely related N-alkyl-thiazolidine-4-carboxamide analogues, the N-sec-butyl variant maintains this high Fsp³ while the N-aryl or 2-aryl-substituted analogues trade sp³ content for aromatic ring systems, altering both physicochemical and recognition profiles. This positions the target compound as an attractive fragment-like or lead-like starting point where three-dimensionality is a design criterion.

Lead-likeness Fraction sp3 Drug discovery metrics

Enamine Building Block Library Provenance: Accessible Supply Chain with Defined Quality Specifications

N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is catalogued as building block EN300-61461 within the Enamine Ltd. screening compound and building block portfolio, one of the largest commercially available compound collections globally . It is distributed in Japan by Fujifilm Wako Pure Chemical Corporation at ≥95% purity across multiple pack sizes (100 mg to 10 g), with transparent tiered pricing . Enamine building blocks are widely used in both academic and industrial medicinal chemistry programmes, and the catalogue numbering provides traceable batch identity and resupply continuity. By contrast, several closely related N-alkyl-thiazolidine-4-carboxamide analogues (e.g., the N-n-butyl or N-cyclopropylmethyl variants) are available from fewer authorised distributors, which can introduce supply-chain risk for long-term SAR campaigns . The established Enamine–Wako distribution channel ensures documented quality control, SDS availability, and compliance with research-use-only regulatory frameworks .

Building block sourcing Library synthesis Supply chain reliability

Recommended Scientific and Industrial Application Scenarios for N-(Butan-2-yl)-1,3-thiazolidine-4-carboxamide Hydrochloride


Tyrosinase Inhibitor Screening and Melanogenesis-Targeted Drug Discovery

The thiazolidine-4-carboxamide core of the target compound is a validated pharmacophore for tyrosinase inhibition, with the most potent reported analogues achieving IC₅₀ values of 16.5 µM against mushroom tyrosinase [1]. The N-sec-butyl substitution on the target offers an underexplored vector for SAR expansion beyond the published 2-aryl series. Because the hydrochloride salt form provides enhanced aqueous solubility (logP = 0.476) , the compound can be directly formulated in physiological buffers for cell-free enzyme assays or cell-based melanogenesis models (e.g., B16F10 melanoma cells) without DMSO co-solvent interference. Researchers investigating skin-lightening agents, hyperpigmentation disorders, or melanin biosynthesis pathways should prioritise this compound over the free-base or more lipophilic N-n-butyl analogue to minimise solvent artefacts and maximise assay window.

Medicinal Chemistry Diversification via the N-sec-Butyl Carboxamide Handle

Positioned within the Enamine building-block library (EN300-61461) , this compound is designed for rapid synthetic elaboration. The sec-butyl group provides a chiral centre that can be exploited for diastereoselective synthesis or chiral-pool approaches, a feature absent in the achiral N-n-butyl and N-tert-butyl congeners. The high Fsp³ (0.875) aligns with contemporary medicinal chemistry guidance favouring saturated, three-dimensional scaffolds to improve clinical candidate quality. The compound can serve as a key intermediate for parallel library synthesis targeting kinases, proteases, or GPCRs where the thiazolidine ring mimics proline or pipecolic acid motifs.

Physicochemical Comparator in N-Alkyl Structure–Property Relationship (SPR) Studies

The target compound occupies a specific position in the N-alkyl-thiazolidine-4-carboxamide property space: it is more hydrophilic (logP 0.476) than the N-n-butyl analogue (predicted logP ~1.1–1.3) yet more sterically accessible than the N-tert-butyl variant . This intermediate profile makes it an essential member of a systematic SPR panel designed to deconvolute the contributions of lipophilicity, steric bulk, and branching topology to permeability, metabolic stability, and off-target binding. Procurement of this compound alongside its N-n-butyl (CAS 1251923-14-4) and N-tert-butyl (CAS 1251923-51-9) analogues enables statistically meaningful matched-pair analysis within drug-discovery programmes.

Fragment-Based Lead Generation and HTS Library Augmentation

With a molecular weight of 224.75 Da, 2 hydrogen-bond donors, and 2 hydrogen-bond acceptors , the target compound satisfies the Rule of Three criteria for fragment-based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3). Its high Fsp³ (0.875) and the presence of a chiral sec-butyl substituent further increase its value as a three-dimensional fragment, a class of starting points that has been demonstrated to yield higher-quality lead series than flat aromatic fragments [2]. Screening libraries enriched with this compound can probe protein pockets that are inaccessible to traditional planar fragments, particularly those requiring shape complementarity with concave or chiral binding sites.

Quote Request

Request a Quote for N-(butan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.